(4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol (4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Brand Name: Vulcanchem
CAS No.: 138922-03-9
VCID: VC8237179
InChI: InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17+,18?,19+/m1/s1
SMILES: C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Molecular Formula: C19H20O5S
Molecular Weight: 360.4 g/mol

(4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

CAS No.: 138922-03-9

Cat. No.: VC8237179

Molecular Formula: C19H20O5S

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

(4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol - 138922-03-9

Specification

CAS No. 138922-03-9
Molecular Formula C19H20O5S
Molecular Weight 360.4 g/mol
IUPAC Name (4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Standard InChI InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17+,18?,19+/m1/s1
Standard InChI Key BDNIQCYVYFGHSI-AQTIYHOBSA-N
Isomeric SMILES C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
SMILES C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Canonical SMILES C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Introduction

Structural Characteristics and Stereochemical Complexity

The compound’s IUPAC name, (4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol, reflects its fused heterocyclic architecture. The molecular formula C₁₉H₂₀O₅S (MW: 360.4 g/mol) incorporates a pyrano[3,2-d] dioxine scaffold substituted with phenyl, phenylsulfanyl, and vicinal diol groups. Key structural features include:

  • Stereochemical Configuration: The absolute stereochemistry at positions 4aR, 6S, 7R, 8R, and 8aR creates a rigid bicyclic system, as evidenced by its isomeric SMILES notation.

  • Functional Groups: The phenylsulfanyl (-SPh) moiety at C6 and vicinal diol (-OH) groups at C7 and C8 introduce polar and hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

  • Protective Group Analogy: The dioxine ring (1,3-dioxacyclohexane) may act as a protective moiety for the diol, akin to benzylidene acetals in carbohydrate chemistry .

Table 1: Key Structural Descriptors

PropertyValue/Description
CAS No.138922-03-9, 159407-19-9 (stereoisomer)
Molecular FormulaC₁₉H₂₀O₅S
Molecular Weight360.4 g/mol
IUPAC Name(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol
Stereochemistry4aR,6S,7R,8R,8aR
Canonical SMILESC1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
CompoundCAS No.Molecular FormulaKey Functional GroupsPotential Applications
(4aR,6S,7R,8R,8aR)-Target138922-03-9C₁₉H₂₀O₅SPhenylsulfanyl, diolDrug design, ligands
4,6-O-Benzylidene-D-glucopyranose25152-90-3C₁₃H₁₆O₆Benzylidene acetal, triolCarbohydrate protection

Analytical Characterization Techniques

Robust characterization of this compound necessitates multimodal analytical approaches:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with diol protons appearing as distinct doublets (δ 4.0–5.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 361.1184.

  • X-ray Crystallography: Resolves absolute configuration, though crystalline derivatives may be required .

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